2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-8-4-3-7(10(12)13)5-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJALYABVAFHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Intramolecular Cyclization
A prominent method for dihydrobenzofuran synthesis involves acid-catalyzed cyclization of hydroxybenzoic acid derivatives bearing allyl or propenyl ether groups. For instance, the preparation of 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (as described in KR100193973B1) utilizes 5-chloro-2-hydroxybenzoic acid as a starting material. The hydroxyl group is alkylated with 2-methyl-2-propenyl chloride in dimethylformamide (DMF) using potassium carbonate as a base, yielding 5-chloro-2-[(2-methyl-2-propenyl)oxy]benzoic acid 2-methyl-2-propenyl ester. Subsequent reflux in 90% formic acid induces cyclization via electrophilic aromatic substitution, forming the dihydrobenzofuran ring.
Key Reaction Parameters:
- Temperature: Reflux conditions (≈100°C)
- Acid Catalyst: 90% formic acid (optimal for minimizing anhydride formation)
- Yield: 70–80% after 8–12 hours
Adapting this method for the 6-carboxyl isomer would require starting with 4-chloro-2-hydroxybenzoic acid to direct cyclization to the 6-position.
Saponification of Ester Precursors
Hydrolysis of Ethyl 2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylate
While direct data for the 6-carboxyl ester is unavailable, the hydrolysis of ethyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate (CAS 123656-35-9) exemplifies a robust saponification protocol. Refluxing the ester with 10 N sodium hydroxide in ethanol for 2 hours, followed by acidification with 12 N HCl, yields the carboxylic acid in quantitative yield.
Generalizable Conditions:
- Base: NaOH (3.6 equivalents relative to ester)
- Solvent: Ethanol (5 vol relative to ester)
- Workup: Acidification to pH 1–2 precipitates the product
This method is likely applicable to the 6-carboxyl ester, provided the ester precursor is synthesized via analogous alkylation/cyclization steps.
Multi-Step Synthesis via Ozonolysis and Aromatization
Five-Step Route from 4-Hydroxyindanone
US20090131688A1 outlines a five-step synthesis for 4-benzofuran-carboxylic acid, adaptable to the 6-carboxyl variant. The process involves:
- Silylation of 4-hydroxyindanone to protect the ketone.
- Ozonolysis of the silylated enol ether to cleave the double bond.
- Oxidation with oxone or periodic acid to form dihydroxy intermediates.
- Esterification with methanol under acidic conditions.
- Aromatization via dehydration to yield the benzofuran core.
Critical Adjustments for 6-Carboxyl Synthesis:
- Use 5-hydroxyindanone as the starting material to direct carboxyl group formation to the 6-position.
- Modify ozonolysis conditions to control regioselectivity during ring closure.
Yield Optimization:
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
The position of the carboxyl group is highly sensitive to the starting material’s substitution pattern. For example, using 4-chloro-2-hydroxybenzoic acid instead of 5-chloro-2-hydroxybenzoic acid would shift cyclization to the 6-position. Computational modeling (e.g., DFT studies) could predict optimal substrates for regioselective ring formation.
Byproduct Formation in Multi-Step Routes
The ozonolysis and aromatization steps described in US20090131688A1 risk forming 6-carboxyl/4-carboxyl isomer mixtures. Chromatographic separation or crystallization (e.g., using isopropanol/water) may improve purity.
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. For instance, some benzofuran derivatives inhibit enzymes involved in DNA replication, leading to anticancer effects . The carboxylic acid group can also form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Moving the methyl group from 2,2- to 2,7-positions (as in ) introduces steric differences that could influence molecular recognition in biological systems.
- Methoxy or difluoromethoxy groups () enhance polarity or stability, respectively.
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~4-5) ensures moderate water solubility, whereas methyl groups increase lipophilicity (logP ~2.5 estimated). Methoxy-substituted analogs (e.g., ) are more hydrophilic (logP ~1.8).
- Thermal Stability : Methyl groups at the 2-position likely improve thermal stability compared to unsubstituted dihydrobenzofurans, as seen in cyclization reactions ().
Biological Activity
2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, biochemical properties, and therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran structure characterized by a fused benzene and furan ring with a carboxylic acid group. The presence of a dimethyl group at the 2-position contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that compounds within the benzofuran class exhibit diverse biological activities, including:
- Antioxidant Properties : Benzofurans have been shown to scavenge free radicals, thus protecting cells from oxidative stress.
- Anti-inflammatory Effects : These compounds can modulate inflammatory pathways, potentially reducing the severity of various inflammatory conditions.
- Antimicrobial Activity : Some derivatives demonstrate efficacy against bacterial and fungal pathogens.
The biological effects of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial growth.
- Receptor Interaction : Similar compounds have been identified as agonists or antagonists for various receptors (e.g., cannabinoid receptors), influencing pain pathways and inflammation.
- Gene Expression Modulation : It can alter gene expression related to oxidative stress response and cell survival.
Case Studies and Research Findings
A series of studies have evaluated the pharmacological potential of benzofuran derivatives:
- Antioxidant Activity : A study demonstrated that benzofuran derivatives significantly reduced intracellular reactive oxygen species (iROS) levels in various cell lines (e.g., C2C12 cells) at concentrations ranging from 10 μM to 200 μM, indicating their potential as antioxidant agents .
- Anti-inflammatory Effects : In models of lipopolysaccharide (LPS)-stimulated macrophages, these compounds reduced pro-inflammatory cytokine production and inhibited cyclooxygenase-2 (COX-2) expression .
- Antimicrobial Efficacy : Research has shown that certain benzofuran derivatives possess significant antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2,2-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves cyclization of substituted benzofuran precursors, with catalysts (e.g., acid or base catalysts) critical for regioselectivity. For example, continuous flow processes enhance efficiency in related compounds by reducing side reactions . Key steps include protecting the carboxylic acid group during ring formation and optimizing temperature (e.g., 80–120°C) to balance yield and purity. Post-synthesis purification via recrystallization or chromatography is recommended .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming the dihydrobenzofuran core and substituents. H NMR resolves methyl groups at C2 (δ ~1.4–1.6 ppm, singlet) and the aromatic proton environment (δ ~6.5–7.5 ppm). Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm) and carbonyl peaks (~1700 cm). Mass spectrometry (HRMS) validates molecular weight (e.g., CHO, theoretical MW 192.08) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis). Monitor degradation via HPLC for purity loss and LC-MS to identify breakdown products. Related benzofuran-carboxylic acids show sensitivity to prolonged light exposure, necessitating storage in amber vials at –20°C .
Advanced Research Questions
Q. What experimental approaches can elucidate the compound’s structure-activity relationship (SAR) in biological systems?
- Methodological Answer: SAR studies require synthesizing analogs with modifications (e.g., methyl group removal, halogen substitution) and testing them in bioassays. For example, replacing the C2 methyl groups with fluorine (as in 6-fluoro analogs) alters electron density, affecting receptor binding. Parallel assays (e.g., enzyme inhibition, cell viability) coupled with computational docking (AutoDock, Schrödinger) identify critical pharmacophores .
Q. How should researchers address contradictions in reported biological activities of dihydrobenzofuran derivatives?
- Methodological Answer: Discrepancies often stem from assay variability (e.g., cell lines, solvent effects). Standardize protocols using controls (e.g., caffeic acid for antioxidant assays) and validate purity via HPLC (>95%). Meta-analysis of published data (e.g., diuretic vs. uricosuric activity in related compounds) can reconcile contradictions by highlighting contextual factors like dosage or metabolic pathways .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer: Optimize catalysts (e.g., Pd/C for hydrogenation) and employ flow chemistry to minimize intermediate degradation. For example, in benzofuran synthesis, reducing reaction time via microwave assistance lowers dimerization by-products. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) enable real-time monitoring .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
